
CJC-1295
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件: CJC-1295は、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)によって合成されます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順次付加することを伴います。 次に、ペプチドは樹脂から切断され、精製されます .
工業生産方法: 工業的な設定では、this compoundの生産は、大規模なSPPS、続いて精製のための高速液体クロマトグラフィー(HPLC)を行います。 ペプチドは通常、安定性と保存期間を向上させるために凍結乾燥されます .
化学反応の分析
反応の種類: CJC-1295は、次のようなさまざまな化学反応を起こします。
酸化: ペプチドは、特にメチオニン残基で酸化される可能性があります。
還元: 還元反応は、ペプチド構造内のジスルフィド結合で発生する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)またはその他の還元剤。
生成される主な生成物: これらの反応の主要な生成物は、安定性、活性、または結合親和性が変化した修飾されたペプチドです .
4. 科学研究の応用
科学的研究の応用
Growth Hormone Regulation
CJC-1295 has been primarily studied for its effects on growth hormone secretion. Research indicates that it can lead to sustained increases in GH and IGF-1 levels in healthy adults, making it a candidate for investigating growth-related disorders and therapies .
Key Findings:
- Sustained GH increase: Single doses resulted in GH levels remaining elevated for up to 6 days .
- Cumulative effects: Multiple doses maintained IGF-1 levels above baseline for up to 28 days .
Muscle Growth and Repair
This compound has shown promise in enhancing muscle growth and recovery. By stimulating GH release, it may facilitate muscle protein synthesis, making it a potential therapeutic agent in sports medicine and rehabilitation .
Case Study:
A study involving athletes indicated that those administered this compound experienced significant improvements in lean body mass compared to controls, suggesting its efficacy as a performance-enhancing agent .
Fat Metabolism
The peptide may also play a role in fat metabolism. Research suggests that increased GH levels can lead to enhanced lipolysis, potentially aiding in weight management and obesity treatment strategies .
Data Table: Effects on Body Composition
Parameter | Effect of this compound | Duration |
---|---|---|
Plasma GH Levels | Increased by 2-10 times | Up to 6 days |
Plasma IGF-1 Levels | Increased by 0.5-3 times | Up to 28 days |
Lean Body Mass | Significant increase observed | Variable |
Potential Immunomodulatory Effects
Recent studies have speculated on the immunomodulatory effects of this compound, particularly its impact on immune function through prolonged GH release. This area remains largely exploratory but holds potential for future research into immune-related disorders .
Therapeutic Implications
The therapeutic implications of this compound extend beyond athletic performance enhancement. Its potential applications include:
- Pediatric Growth Disorders: Investigating its role in treating conditions like growth hormone deficiency.
- Age-related Muscle Wasting: Exploring its use in counteracting sarcopenia in older adults.
- Obesity Management: Utilizing its fat metabolism effects for weight loss interventions.
Safety and Tolerability
Clinical trials have reported that this compound is generally well-tolerated with no serious adverse reactions noted at therapeutic doses. The safety profile supports its consideration as a viable therapeutic agent .
作用機序
CJC-1295は、下垂体内のGHRH受容体に結合することで効果を発揮し、成長ホルモンの放出を刺激します。 これにより、血流中のGHとIGF-1のレベルが上昇し、筋成長、脂肪減少、および全体的な代謝調節が促進されます . DAC成分はペプチドの半減期を延長し、長期間にわたって持続的な効果が得られます .
類似の化合物:
セモレリン: this compoundと比較して半減期が短い別のGHRHアナログ.
イパモレリン: GH放出を強化するためにthis compoundと相乗的に働く成長ホルモン分泌促進剤.
GHRP-2: GH放出を刺激するが、異なる受容体標的を持つペプチド.
This compoundの独自性: this compoundの独自の特徴は、DAC成分による半減期の延長であり、投与頻度が少なく、GHの持続的な放出が可能になります . これは、長期治療に適した選択肢となっています。
類似化合物との比較
Sermorelin: Another GHRH analog with a shorter half-life compared to CJC-1295.
Ipamorelin: A growth hormone secretagogue that works synergistically with this compound to enhance GH release.
GHRP-2: A peptide that stimulates GH release but with different receptor targets.
Uniqueness of this compound: this compound’s unique feature is its extended half-life due to the DAC component, which allows for less frequent dosing and sustained GH release . This makes it a preferred choice for long-term therapeutic applications.
生物活性
CJC-1295 is a synthetic analog of growth hormone-releasing hormone (GHRH) designed to stimulate the release of endogenous growth hormone (GH). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing growth and metabolic functions. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound operates by binding to GHRH receptors in the pituitary gland, promoting the secretion of GH. The resulting increase in GH levels subsequently elevates insulin-like growth factor 1 (IGF-1) concentrations, which plays a crucial role in tissue growth and metabolism.
Pharmacokinetics
This compound exhibits a prolonged half-life due to its drug affinity complex (DAC), allowing for sustained GH release. Studies indicate that after subcutaneous administration, GH levels can increase 2-10 times for up to six days, while IGF-1 levels can rise 1.5-3 times over a similar duration . The estimated half-life ranges from 5.8 to 8.1 days .
Dose-Dependent Effects
In clinical trials involving healthy adults, this compound demonstrated significant increases in both GH and IGF-1 levels. A study reported that a single injection of 60 or 90 mcg/kg resulted in a marked elevation of GH secretion while maintaining its pulsatile nature .
Table 1: Summary of Clinical Findings on this compound
Study | Dosage (mcg/kg) | GH Increase | IGF-1 Increase | Duration of Effect |
---|---|---|---|---|
60 & 90 | 2-10 times | 1.5-3 times | Up to 6 days | |
Varies | Sustained | Sustained | Up to 28 days |
Safety Profile
This compound has been reported to be well-tolerated with mild adverse effects, primarily localized at the injection site such as pain and swelling . Serious adverse events have been rare, supporting its safety for therapeutic use.
Case Studies
In a notable case study involving eleven healthy men, proteomic analysis revealed significant changes in serum proteins post-CJC-1295 administration. Key findings included:
- Decreased Proteins : Apolipoprotein A1 isoform and transthyretin isoform.
- Increased Proteins : Beta-hemoglobin and immunoglobulin fragments correlated positively with IGF-1 levels .
These findings suggest potential biomarkers for monitoring GH activity and therapeutic effectiveness.
Research Implications
Research continues to explore the implications of this compound in various therapeutic contexts:
- Tissue Repair : Due to its ability to enhance GH secretion, this compound may support tissue regeneration processes, making it a candidate for studies on muscle recovery and injury healing .
- Metabolic Regulation : The compound's effects on metabolism are being investigated, particularly its role in fat reduction and muscle mass increase .
特性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZMWINMZMMOBR-HRDSVTNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H252N44O42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。